molecular formula C21H25N3O4 B15095055 2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide

2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide

Cat. No.: B15095055
M. Wt: 383.4 g/mol
InChI Key: MOIXOFBAXPHGFF-ZHACJKMWSA-N
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Description

2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide

InChI

InChI=1S/C21H25N3O4/c1-14(2)19(20(22)26)24-21(27)17(13-15-7-4-3-5-8-15)23-18(25)11-10-16-9-6-12-28-16/h3-12,14,17,19H,13H2,1-2H3,(H2,22,26)(H,23,25)(H,24,27)/b11-10+

InChI Key

MOIXOFBAXPHGFF-ZHACJKMWSA-N

Isomeric SMILES

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

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